molecular formula C16H16N2O4 B1660450 Butyric acid, 4-(2-phenoxynicotinamido)- CAS No. 76988-04-0

Butyric acid, 4-(2-phenoxynicotinamido)-

Cat. No.: B1660450
CAS No.: 76988-04-0
M. Wt: 300.31 g/mol
InChI Key: UUEFPAVJPHHQCG-UHFFFAOYSA-N
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Description

Butyric acid, 4-(2-phenoxynicotinamido)-, is a derivative of butyric acid (a four-carbon carboxylic acid) functionalized at the terminal carbon (4th position) with a 2-phenoxynicotinamido group. This substitution introduces a heterocyclic aromatic system (nicotinamide) linked via a phenoxy bridge, conferring unique physicochemical and biological properties.

Properties

CAS No.

76988-04-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-[(2-phenoxypyridine-3-carbonyl)amino]butanoic acid

InChI

InChI=1S/C16H16N2O4/c19-14(20)9-5-10-17-15(21)13-8-4-11-18-16(13)22-12-6-2-1-3-7-12/h1-4,6-8,11H,5,9-10H2,(H,17,21)(H,19,20)

InChI Key

UUEFPAVJPHHQCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCCC(=O)O

Other CAS No.

76988-04-0

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between butyric acid, 4-(2-phenoxynicotinamido)-, and its analogues:

Compound Name Substituent at 4th Position Primary Applications Key Properties/Findings References
Butyric acid, 4-(2-phenoxynicotinamido)- 2-Phenoxynicotinamido group (heterocyclic) Hypothesized drug delivery/biological activity Not explicitly reported in evidence; inferred from analogues N/A
4-Phenyl Butyric Acid Phenyl group Laboratory/industrial use CAS 1821-12-1; used as a chemical intermediate
4-(4-Aminophenyl)butyric Acid 4-Aminophenyl group Pharmaceutical intermediate, dyes, perfumes CAS 15118-60-2; non-toxic, versatile in synthesis
4-(1-Pyrenyl)butyric Acid Pyrenyl group pH-sensitive drug delivery systems 65% release at pH 5.5; used for cellular imaging
4-(Indol-3-yl)butyric Acid Indole group Plant growth regulator (IBA derivatives) >98% purity in products; non-carcinogenic
4-(1-BOC-Piperidin-3-yl)-butyric Acid BOC-protected piperidine group Drug discovery, chemical synthesis Stable precursor for complex molecules

Functional and Pharmacological Insights

4-(1-Pyrenyl)butyric Acid
  • Drug Release Kinetics: Exhibits pH-dependent release (65% at pH 5.5 over 24 hours), comparable to Chlorin e6 (68%), enabling co-monitoring in nanoaggregate systems for cancer therapy .
  • Imaging Utility : Pyrene’s fluorescence allows tracking of drug release at cellular levels.
Indole-3-Butyric Acid (IBA) Derivatives
  • Agricultural Use : Promotes root growth in plants due to structural similarity to auxins.
4-Phenyl and 4-(4-Aminophenyl)butyric Acids
  • Industrial Roles: 4-Phenyl butyric acid is a lab chemical (CAS 1821-12-1), while the aminophenyl variant (CAS 15118-60-2) serves as a pharmaceutical intermediate .
  • Synthetic Flexibility: The amino group in 4-(4-aminophenyl)butyric acid enhances reactivity for dye and perfume synthesis.
4-(1-BOC-Piperidin-3-yl)-butyric Acid
  • Drug Discovery : The BOC-protected piperidine moiety enables stable intermediates for synthesizing neurologically active compounds .

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